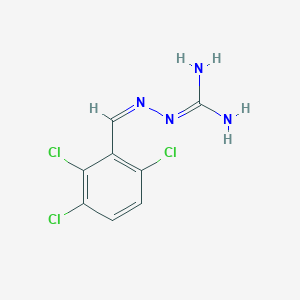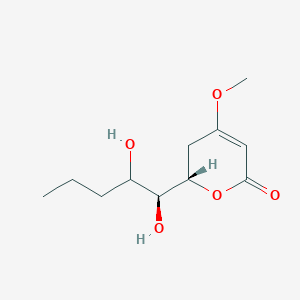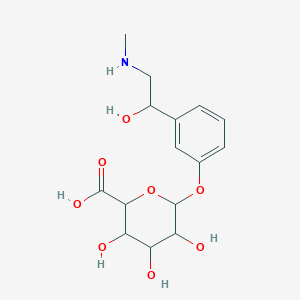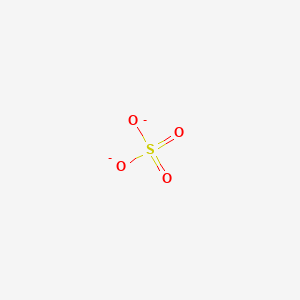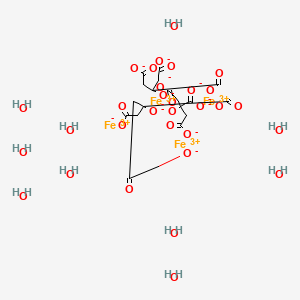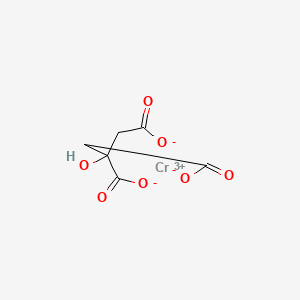
Gallium chloride Ga-67
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium chloride Ga-67 is a radiopharmaceutical compound used primarily in nuclear medicine. It is a radioactive isotope of gallium, often complexed with sodium citrate to form gallium citrate Ga-67. This compound is utilized in imaging techniques to detect and monitor various diseases, including Hodgkin’s disease, lymphoma, and bronchogenic carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium chloride Ga-67 is produced through the irradiation of a zinc target with protons in a cyclotron. The reaction involves the bombardment of zinc-68 with protons, resulting in the formation of gallium-67. The target is then dissolved, and gallium-67 is separated from zinc using various chemical processes .
Industrial Production Methods: The industrial production of this compound involves the use of medical cyclotrons and solid or liquid targets. The proton irradiation of a zinc-68 enriched target is a common method. The separation of gallium-67 from zinc is achieved through chemical processes, ensuring high radiochemical purity and stability .
Chemical Reactions Analysis
Types of Reactions: Gallium chloride Ga-67 undergoes various chemical reactions, including complexation, reduction, and substitution. It is often complexed with sodium citrate to form gallium citrate Ga-67, which is used in medical imaging .
Common Reagents and Conditions:
Complexation: Sodium citrate is commonly used to complex this compound.
Reduction: this compound can be reduced to form other gallium compounds.
Substitution: this compound can undergo substitution reactions to form different gallium complexes.
Major Products Formed: The major product formed from these reactions is gallium citrate Ga-67, which is used in medical imaging to detect various diseases .
Scientific Research Applications
Gallium chloride Ga-67 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of gallium’s chemical properties and reactions.
Biology: Helps in understanding the biological behavior of gallium compounds.
Medicine: Widely used in nuclear medicine for imaging and diagnosing diseases such as Hodgkin’s disease, lymphoma, and bronchogenic carcinoma. .
Industry: Employed in the production of radiopharmaceuticals and other gallium-based compounds.
Mechanism of Action
The mechanism of action of gallium chloride Ga-67 involves its accumulation in lysosomes and binding to soluble intracellular proteins in certain viable primary and metastatic tumors and focal sites of inflammation. This allows for scintigraphic localization of these sites. This compound cannot differentiate between tumor and acute inflammation .
Comparison with Similar Compounds
Gallium-68: Another radioactive isotope of gallium used in positron emission tomography (PET) imaging.
Indium-111: Used in nuclear medicine for imaging and therapy.
Technetium-99m: Widely used in diagnostic imaging.
Comparison: Gallium chloride Ga-67 is unique due to its longer half-life (78 hours) compared to gallium-68 (68 minutes), making it suitable for longer imaging studies. It is particularly useful in detecting chronic infections and inflammation, whereas gallium-68 is preferred for rapid imaging .
Properties
Molecular Formula |
Cl3Ga |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
gallium-67(3+);trichloride |
InChI |
InChI=1S/3ClH.Ga/h3*1H;/q;;;+3/p-3/i;;;1-3 |
InChI Key |
UPWPDUACHOATKO-MPZFSRPWSA-K |
Isomeric SMILES |
[Cl-].[Cl-].[Cl-].[67Ga+3] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3-Hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795560.png)
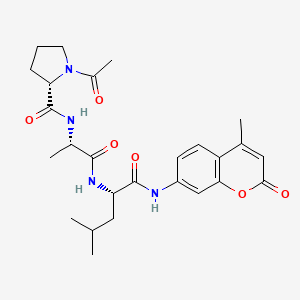

![(S)-2-{(R)-2-[2-({1-[2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoyl]-pyrrolidine-2-carbonyl}-amino)-3-(4-hydroxy-phenyl)-propionylamino]-3-methyl-pentanoylamino}-4-methyl-pentanoic acid](/img/structure/B10795584.png)
